tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate

概要

説明

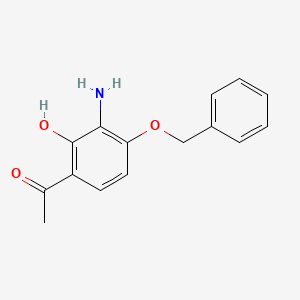

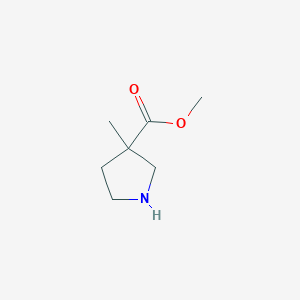

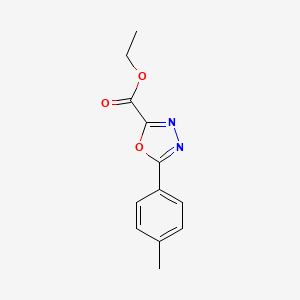

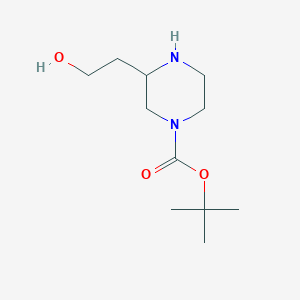

“tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C11H22N2O3 . It is also known as “(S)-tert-butyl 3- (2-hydroxyethyl)piperazine-1-carboxylate” and has a molecular weight of 230.304 . It is related to “Tert-Butyl 1-piperazinecarboxylate”, which is an impurity of Olaparib .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate”, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate” can be represented by the InChI code1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-9(8-13)4-7-14/h9,12,14H,4-8H2,1-3H3 . The bond lengths to hydrogen were automatically modified to typical standard neutron values, i.e., C–H = 1.083 and N–H = 1.009 Å . Chemical Reactions Analysis

“tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate” can undergo various chemical reactions. For instance, it can undergo Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . It can also be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances, such as trazodone .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate” include a molecular weight of 230.31 and a molecular formula of C11H22N2O3 . The compound is a yellow to brown solid and should be stored at a temperature between 2-8°C .科学的研究の応用

Specific Scientific Field

This application falls under the field of Polymer Chemistry .

Application Summary

The compound is used in the anionic polymerization of aziridines. Specifically, tert-butyl aziridine-1-carboxylate (BocAz) is polymerized to form low-molecular-weight poly(BocAz) chains .

Methods of Application

The polymerization of BocAz is reported. BocAz has an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen. The BOC group activates the aziridine for anionic-ring-opening polymerizations (AROP) and allows the synthesis of low-molecular-weight poly(BocAz) chains .

Results or Outcomes

A 13C NMR spectroscopic analysis of poly(BocAz) suggested that the polymer is linear. The attainable molecular weight of poly(BocAz) is limited by the poor solubility of poly(BocAz) in AROP-compatible solvents .

Synthesis of Novel Organic Compounds

Specific Scientific Field

This application is in the field of Organic Chemistry .

Application Summary

Piperazine and N-Boc piperazine derivatives such as tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .

Methods of Application

These derivatives are used in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Results or Outcomes

The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Synthesis of Bioactive Molecules and Drug Substances

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry .

Application Summary

The compound can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances .

Methods of Application

The compound is used in the preparation of series of (m-phenoxy)phenyl substituted piperazine derivatives and during the synthesis of α,β-poly(2-oxazoline) lipopolymers via living cationic ring opening polymerization .

Results or Outcomes

The synthesized compounds are used in the development of various drug substances .

X-ray Diffraction Studies and Biological Evaluation

Specific Scientific Field

This application is in the field of Crystallography and Biochemistry .

Application Summary

The compound is used in X-ray diffraction studies and biological evaluation of certain derivatives .

Methods of Application

Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .

Results or Outcomes

The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis . The antibacterial and antifungal activities of both the compounds have been studied against several microorganisms, and were found to be moderately active .

Preparation of α,β-poly(2-oxazoline) Lipopolymers

Specific Scientific Field

This application is in the field of Polymer Chemistry .

Application Summary

The compound is used in the preparation of α,β-poly(2-oxazoline) lipopolymers via living cationic ring opening polymerization .

Methods of Application

The compound is used during the synthesis of α,β-poly(2-oxazoline) lipopolymers via living cationic ring opening polymerization .

Results or Outcomes

The synthesized lipopolymers can be used in various applications .

Synthesis of Indazole DNA Gyrase Inhibitors

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Application Summary

The compound is used in the synthesis of indazole DNA gyrase inhibitors .

Methods of Application

The compound is used during the synthesis of monosubstituted piperazines, which are then used in the synthesis of indazole DNA gyrase inhibitors .

Results or Outcomes

The synthesized inhibitors can be used in the development of various drug substances .

Safety And Hazards

The safety information for “tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate” includes hazard statements H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

The future directions of “tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate” could involve its use in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances . It could also be used in the design, synthesis, and evaluation of a novel series of oxadiazine-based gamma secretase modulators obtained via isosteric amide replacement.

特性

IUPAC Name |

tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-9(8-13)4-7-14/h9,12,14H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQSSQQQKLJLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695993 | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate | |

CAS RN |

1188265-73-7 | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。